REACTION_CXSMILES
|
[ClH:1].C1(C)C=CC=C[C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH:14]N.Cl.O.[NH:19]1[CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1.Cl>CCO>[ClH:1].[CH3:3][C:8]1[C:9]2[NH:14][C:22]3[CH2:21][CH2:20][NH:19][CH2:24][C:23]=3[C:10]=2[CH:11]=[CH:12][CH:13]=1 |f:0.1,2.3.4,7.8|
|
Name
|
o-Tolylphenylhydrazine hydrogen chloride
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=C(C=CC=C1)C1=C(C=CC=C1)NN)C
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
Cl.O.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The ppt was filtered
|
Type
|
WASH
|
Details
|
washed with cold EtOH
|
Type
|
CUSTOM
|
Details
|
The white solid was air-dried for 18 h
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1=CC=CC=2C3=C(NC12)CCNC3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 141.2 mmol | |
AMOUNT: MASS | 36.6 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |